N-(3-methoxyphenyl)-3-(3-nitrobenzamido)benzofuran-2-carboxamide N-(3-methoxyphenyl)-3-(3-nitrobenzamido)benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 887894-76-0
VCID: VC4300228
InChI: InChI=1S/C23H17N3O6/c1-31-17-9-5-7-15(13-17)24-23(28)21-20(18-10-2-3-11-19(18)32-21)25-22(27)14-6-4-8-16(12-14)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27)
SMILES: COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Molecular Formula: C23H17N3O6
Molecular Weight: 431.404

N-(3-methoxyphenyl)-3-(3-nitrobenzamido)benzofuran-2-carboxamide

CAS No.: 887894-76-0

Cat. No.: VC4300228

Molecular Formula: C23H17N3O6

Molecular Weight: 431.404

* For research use only. Not for human or veterinary use.

N-(3-methoxyphenyl)-3-(3-nitrobenzamido)benzofuran-2-carboxamide - 887894-76-0

Specification

CAS No. 887894-76-0
Molecular Formula C23H17N3O6
Molecular Weight 431.404
IUPAC Name N-(3-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C23H17N3O6/c1-31-17-9-5-7-15(13-17)24-23(28)21-20(18-10-2-3-11-19(18)32-21)25-22(27)14-6-4-8-16(12-14)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27)
Standard InChI Key LLPZOXHDLKPIMM-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Introduction

Overview of the Compound

N-(3-methoxyphenyl)-3-(3-nitrobenzamido)benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran derivatives. These compounds are known for their diverse biological and pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's structure integrates a benzofuran core, a nitrobenzamide group, and a methoxyphenyl moiety, which may contribute to its potential bioactivity.

Structural Features

Molecular Formula: C22H16N2O6
Molecular Weight: Approximately 404.37 g/mol

The compound contains:

  • A benzofuran ring system (a fused aromatic and oxygen-containing heterocycle).

  • A 3-nitrobenzamide group attached to the benzofuran core.

  • A methoxyphenyl substituent linked via an amide bond.

Synthesis Pathway

The synthesis of N-(3-methoxyphenyl)-3-(3-nitrobenzamido)benzofuran-2-carboxamide typically involves:

  • Formation of the Benzofuran Core: Starting from salicylic acid derivatives, cyclization reactions are employed to form the benzofuran ring.

  • Introduction of Functional Groups:

    • The nitro group is introduced via nitration reactions.

    • The methoxy group is added through methylation of hydroxyl precursors.

  • Amide Bond Formation: Coupling reactions (e.g., using carbodiimides like EDC or DCC) link the carboxylic acid on the benzofuran with the amine group from the methoxyphenyl derivative.

Potential Applications

  • Pharmacological Activity:

    • Benzofuran derivatives are known for antimicrobial and antifungal properties. The nitro group may enhance electron-withdrawing effects, improving bioactivity.

    • Amide bonds contribute to hydrogen bonding interactions in biological systems, potentially improving binding affinity.

  • Drug Discovery:

    • The compound could serve as a scaffold for designing inhibitors targeting enzymes or receptors (e.g., lipoxygenases, kinases).

  • Material Science:

    • Aromatic compounds with nitro and methoxy groups are often explored for optoelectronic applications.

Biological Activity Insights

While specific data on this compound is unavailable in current literature, related benzofuran derivatives exhibit:

  • Antimicrobial activity against Gram-positive and Gram-negative bacteria .

  • Anti-inflammatory potential via inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) .

  • Anticancer properties through apoptosis induction or cell cycle arrest mechanisms.

Research Gaps and Future Directions

  • Bioactivity Testing:

    • Conduct in vitro assays to evaluate antimicrobial, anti-inflammatory, and anticancer potential.

    • Perform molecular docking studies to predict interactions with biological targets.

  • Toxicological Studies:

    • Assess cytotoxicity to ensure safety profiles for pharmaceutical applications.

  • Optimization:

    • Modify substituents on the benzofuran core to enhance potency and selectivity.

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